Ethyl 5-nitroindole-2-carboxylate
Overview
Description
Synthesis Analysis
The synthesis of Ethyl 5-nitroindole-2-carboxylate involves efficient and modified methods. For instance, the carbohydrazides of corresponding ethyl nitroindole-2-carboxylates undergo smooth transformation to 1,3,4-oxadiazolyl nitroindoles upon reaction with aromatic carboxylic acids in the presence of phosphorus oxychloride, showcasing an efficient method for synthesizing derivatives of ethyl nitroindole-2-carboxylates (Narayana et al., 2005).
Molecular Structure Analysis
The molecular structure of Ethyl 5-nitroindole-2-carboxylate and its derivatives has been extensively studied through various analytical techniques. The crystal structure of related compounds indicates the importance of hydrogen bonding in the crystal packing of these molecules, which plays a significant role in their chemical behavior and properties (Yeong et al., 2018).
Chemical Reactions and Properties
Ethyl 5-nitroindole-2-carboxylate participates in a variety of chemical reactions, leading to the formation of biologically active compounds. For example, it can undergo reactions that result in the formation of 1,3,4-oxadiazolyl nitroindoles, which have been studied for their anti-inflammatory activity. Such reactions demonstrate the compound's utility in synthesizing new molecules with potential biological activities (Narayana et al., 2005).
Scientific Research Applications
Ethyl 5-nitroindole-2-carboxylate is a chemical compound that belongs to the class of organic compounds known as indoles . Indoles are significant heterocyclic systems in natural products and drugs . They play a crucial role in cell biology .
The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years . Indoles, both natural and synthetic, show various biologically vital properties .
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Pharmaceuticals : Indoles are present in many drugs, such as indomethacin and the notorious LSD . They are used in the treatment of various disorders in the human body, including cancer cells and microbes .
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Proteins : Indoles are found in proteins in the form of amino acids, such as tryptophan . This makes them crucial in cell biology .
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Natural Products : Indoles are prevalent in several plants such as strychnine . They are a significant type of heterocycle .
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Chemical Synthesis : Indoles are used in the synthesis of various organic compounds . The investigation of novel methods of synthesis has attracted the attention of the chemical community .
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Research Chemicals : Ethyl 5-nitroindole-2-carboxylate is available for purchase as a research chemical . It’s often used in the synthesis of other compounds in a laboratory setting .
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Alkaloids : Indoles are a significant moiety in selected alkaloids . Alkaloids are a group of naturally occurring chemical compounds that contain mostly basic nitrogen atoms.
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Pharmaceuticals : Indoles are present in many drugs, such as indomethacin and the notorious LSD . They are used in the treatment of various disorders in the human body, including cancer cells and microbes .
-
Proteins : Indoles are found in proteins in the form of amino acids, such as tryptophan . This makes them crucial in cell biology .
-
Natural Products : Indoles are prevalent in several plants such as strychnine . They are a significant type of heterocycle .
-
Chemical Synthesis : Indoles are used in the synthesis of various organic compounds . The investigation of novel methods of synthesis has attracted the attention of the chemical community .
-
Research Chemicals : Ethyl 5-nitroindole-2-carboxylate is available for purchase as a research chemical . It’s often used in the synthesis of other compounds in a laboratory setting .
-
Alkaloids : Indoles are a significant moiety in selected alkaloids . Alkaloids are a group of naturally occurring chemical compounds that contain mostly basic nitrogen atoms.
properties
IUPAC Name |
ethyl 5-nitro-1H-indole-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O4/c1-2-17-11(14)10-6-7-5-8(13(15)16)3-4-9(7)12-10/h3-6,12H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVFJMQCNICEPAI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(N1)C=CC(=C2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80299657 | |
Record name | ethyl 5-nitroindole-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80299657 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 5-nitroindole-2-carboxylate | |
CAS RN |
16732-57-3 | |
Record name | 16732-57-3 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=131897 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | ethyl 5-nitroindole-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80299657 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethyl 5-nitro-1H-indole-2-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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